3-Chloro-2,3-dimethylhexane
Description
3-Chloro-2,3-dimethylhexane is a branched aliphatic chloroalkane with the molecular formula C₈H₁₇Cl. Its IUPAC name reflects the chlorine atom at position 3 on a hexane backbone, with methyl groups at carbons 2 and 3. This tertiary chloride exhibits structural features that influence its physical and chemical behavior, including steric hindrance around the chlorine atom and a stable carbocation intermediate upon ionization. Such characteristics make it a compound of interest in studies of substitution (SN1/SN2) and elimination (E1/E2) reaction mechanisms.
Properties
CAS No. |
101654-30-2 |
|---|---|
Molecular Formula |
C8H17Cl |
Molecular Weight |
148.67 g/mol |
IUPAC Name |
3-chloro-2,3-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-5-6-8(4,9)7(2)3/h7H,5-6H2,1-4H3 |
InChI Key |
FCNARYXXSHASQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,3-dimethylhexane typically involves the chlorination of 2,3-dimethylhexane. This can be achieved through a free radical halogenation process, where chlorine gas (Cl2) is introduced to 2,3-dimethylhexane under ultraviolet light or heat. The reaction proceeds as follows:
C8H18+Cl2→C8H17Cl+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve more controlled and efficient methods, such as catalytic chlorination. This process uses a catalyst to facilitate the chlorination reaction at lower temperatures and with higher selectivity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,3-dimethylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of the chlorine atom with a nucleophile. For example, reacting with sodium hydroxide (NaOH) can produce 2,3-dimethylhexanol.
Elimination Reactions (E1 and E2): These reactions result in the formation of alkenes. For instance, heating with a strong base like potassium tert-butoxide (KOtBu) can yield 2,3-dimethylhexene.
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH, ethanol, reflux conditions.
Elimination: KOtBu, heat.
Major Products Formed:
Nucleophilic Substitution: 2,3-dimethylhexanol.
Elimination: 2,3-dimethylhexene.
Scientific Research Applications
3-Chloro-2,3-dimethylhexane is utilized in various scientific research fields:
Chemistry: It serves as a model compound for studying reaction mechanisms, particularly nucleophilic substitution and elimination reactions.
Biology: It is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Chloro-2,3-dimethylhexane in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom is removed along with a hydrogen atom to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Limitations in Available Data
The evidence provided lacks experimental data (e.g., exact boiling points, NMR spectra) for these compounds. Thus, comparisons rely on established organic chemistry principles and structural analogies. Further experimental studies are needed to validate predicted properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
